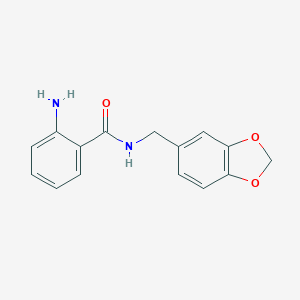

2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide, also known as 2-AB, is an organic compound used in scientific research applications. It is a derivative of benzamide and contains a benzene ring with an amide group and two nitrogens. 2-AB is a colorless, odorless, and slightly soluble compound that has been used in a variety of biological and biochemical experiments.

Aplicaciones Científicas De Investigación

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Benzamides such as 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition plays a critical role in controlling angiogenesis, which is essential for tumor growth and metastasis. Research has shown that certain benzamide derivatives demonstrate strong kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Luminescent Properties and Multi-Stimuli Responsive Behavior

Benzamide derivatives have been studied for their luminescent properties and their response to various stimuli. Compounds with a benzamide structure display luminescence in solutions and in the solid state, forming nano-aggregates with enhanced emission. These properties are influenced by solvent polarity and show mechanochromic behavior, which has potential applications in material science and sensor technology (Srivastava et al., 2017).

Antifungal Activity

Some benzamide derivatives have been synthesized for potential antifungal applications. These compounds show promise in inhibiting the growth of various fungal species, highlighting their potential use in developing new antifungal agents (Narayana et al., 2004).

Anti-Fatigue Effects

Research on benzamide derivatives has also explored their potential anti-fatigue effects. Studies indicate that certain benzamide compounds can enhance the forced swimming capacity of mice, suggesting their utility in managing fatigue-related conditions (Wu et al., 2014).

Neuroleptic Activity

Benzamides have been investigated for their neuroleptic (antipsychotic) activity. Studies on various benzamide derivatives show promising results in managing symptoms related to psychosis and other mental health conditions (Iwanami et al., 1981).

Anticonvulsant Activity

Certain benzamide derivatives have demonstrated effective anticonvulsant activity in animal models. These findings suggest their potential application in the treatment of epilepsy and other seizure disorders (Robertson et al., 1987).

Propiedades

IUPAC Name |

2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSDHEWYPUBPOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-[(4-chlorophenyl)sulfonyl]-2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428283.png)

![7-methyl-2-phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B428284.png)

![6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B428289.png)

![6-(4-chlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B428290.png)

![6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B428291.png)

![5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B428292.png)

![Methyl 4-hydroxy[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B428293.png)

![12-allyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428295.png)

![pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428298.png)

![3-nitro-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428300.png)

![3-nitro-12-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B428301.png)

![Methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428302.png)

![3-Thiophen-2-ylimidazo[1,5-a]pyridine](/img/structure/B428307.png)